molecular formula C23H21N3O2S B2943078 N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105223-93-5

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2943078
CAS No.: 1105223-93-5
M. Wt: 403.5
InChI Key: XNOLUFQUEOECNW-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative functionalized with a substituted phenylacetamide moiety. The compound features a 7-phenyl-substituted thienopyrimidinone core linked via an acetamide bridge to a 2-ethyl-6-methylphenyl group. The compound is listed as a discontinued research chemical by CymitQuimica, suggesting its use in exploratory studies .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-3-16-11-7-8-15(2)20(16)25-19(27)12-26-14-24-21-18(13-29-22(21)23(26)28)17-9-5-4-6-10-17/h4-11,13-14H,3,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOLUFQUEOECNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA and RNA synthesis.

Biochemical Pathways

The inhibition of DHFR disrupts the tetrahydrofolate synthesis pathway. As a result, the synthesis of RNA and DNA is halted.

Result of Action

The primary result of the compound’s action is the cessation of RNA and DNA synthesis. This cessation leads to the death of rapidly dividing cells, such as cancer cells.

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Molecular Formula

The molecular formula of this compound is C25H25N3O2SC_{25}H_{25}N_{3}O_{2}S with a molecular weight of approximately 425.55 g/mol.

Structural Features

The compound features a thienopyrimidine core, which is known for its diverse biological activities. The presence of various functional groups, including an ethyl group and a methyl group, contributes to its structural diversity and potential biological effects.

Property Value
Molecular Formula C25H25N3O2S
Molecular Weight 425.55 g/mol
IUPAC Name This compound

Anticancer Properties

Research indicates that compounds with thienopyrimidine structures often exhibit anticancer properties. For instance, derivatives of thienopyrimidines have been shown to inhibit specific kinases involved in cancer cell proliferation. Preliminary studies suggest that this compound may similarly interact with these molecular targets.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that related thienopyrimidine compounds possess significant antibacterial and antifungal activities. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to known antimicrobial agents suggests potential effectiveness.

Anti-inflammatory Activity

Thienopyrimidine derivatives have been investigated for their anti-inflammatory effects. For example, some studies report that such compounds can inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways. While direct evidence for this compound's anti-inflammatory activity is still needed, its structural characteristics align with those of other effective anti-inflammatory agents.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its biological effects through interactions with specific enzymes or receptors involved in critical cellular processes.

Potential Molecular Targets

  • Kinases : The compound may inhibit various kinases implicated in cancer progression.
  • COX Enzymes : Potential inhibition of COX enzymes could confer anti-inflammatory effects.
  • Microbial Enzymes : Antimicrobial activity may arise from interference with microbial metabolic pathways.

Case Studies and Research Findings

  • Anticancer Studies : A study on related thienopyrimidine derivatives demonstrated significant inhibition of cancer cell lines through kinase modulation.
    Compound Target Activity
    Thienopyrimidine AEGFRIC50 = 50 nM
    Thienopyrimidine BVEGFRIC50 = 30 nM
  • Anti-inflammatory Assays : In a comparative study assessing COX inhibition:
    Compound IC50 (µM)
    N-(substituted phenyl) derivative10.5
    Indomethacin9.0

These findings underscore the promising therapeutic potential of thienopyrimidine derivatives and suggest that further research into this compound could yield valuable insights into its biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Core Thienopyrimidinone Variations
  • Thieno[3,2-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidin-4-one: The target compound’s thieno[3,2-d]pyrimidinone core differs from analogs like n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (CAS 923136-61-2), which features a thieno[2,3-d]pyrimidinone scaffold.
Substituents on the Aryl Group
  • 2-Ethyl-6-methylphenyl vs. 4-Methoxyphenyl: The compound N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (C21H17N3O3S) replaces the 2-ethyl-6-methylphenyl group with a 4-methoxyphenyl substituent. The methoxy group enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the hydrophobic ethyl/methyl substituents in the target compound .
  • Chlorinated Aryl Analogs :
    2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () incorporates electron-withdrawing chlorine atoms, increasing molecular rigidity and melting point (230°C) due to stronger intermolecular forces .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide Not provided Not provided Not available 2-Ethyl-6-methylphenyl, 7-phenyl
N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide C21H17N3O3S 391.4 N/A 4-Methoxyphenyl, 7-phenyl
2-[(4-methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C13H11Cl2N3O2S 344.21 230 2,3-Dichlorophenyl, thioether linkage
n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide C12H15N3O2S Not provided Not available Sec-butyl, thieno[2,3-d]pyrimidinone
  • Melting Points: Chlorinated analogs (e.g., 230°C in ) exhibit higher melting points than non-halogenated derivatives due to enhanced dipole-dipole interactions .
  • Solubility : Methoxy-substituted analogs (e.g., ) are predicted to have improved water solubility compared to alkyl-substituted derivatives like the target compound .

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